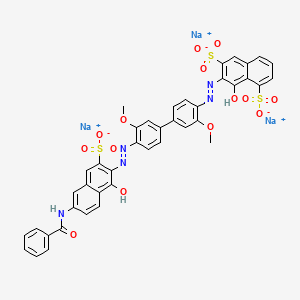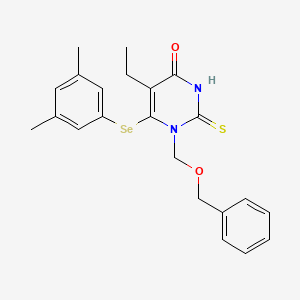
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo- is a complex organic compound with a unique structure that includes a pyrimidinone core, a seleno group, and various other functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo- typically involves multiple steps, starting with the preparation of the pyrimidinone core This can be achieved through the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo- can undergo various types of chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to modify the oxidation state of the seleno group or other functional groups.
Substitution: Various substitution reactions can occur, particularly at the seleno group or the pyrimidinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the seleno group can lead to the formation of selenoxides, while reduction can yield selenides or other reduced forms.
Aplicaciones Científicas De Investigación
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing selenium.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.
Medicine: Its potential as a therapeutic agent, particularly in the treatment of diseases where selenium-containing compounds have shown efficacy, is of interest.
Industry: The compound could be used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo- is not fully understood, but it is believed to involve interactions with specific molecular targets. The seleno group, in particular, may play a key role in these interactions, potentially affecting redox processes and enzyme activity. Further research is needed to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
2,4(1H,3H)-Pyrimidinedione: A related compound with a similar core structure but lacking the seleno and thioxo groups.
6-(3,5-Dimethylphenyl)seleno-2,4(1H,3H)-pyrimidinedione: Another related compound that includes the seleno group but differs in other functional groups.
Uniqueness
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo- is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
172255-94-6 |
|---|---|
Fórmula molecular |
C22H24N2O2SSe |
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
6-(3,5-dimethylphenyl)selanyl-5-ethyl-1-(phenylmethoxymethyl)-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C22H24N2O2SSe/c1-4-19-20(25)23-22(27)24(14-26-13-17-8-6-5-7-9-17)21(19)28-18-11-15(2)10-16(3)12-18/h5-12H,4,13-14H2,1-3H3,(H,23,25,27) |
Clave InChI |
CIPSKTPOYSVXQW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N(C(=S)NC1=O)COCC2=CC=CC=C2)[Se]C3=CC(=CC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


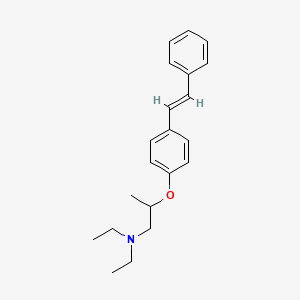


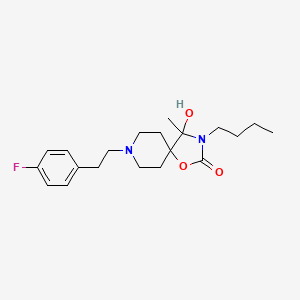
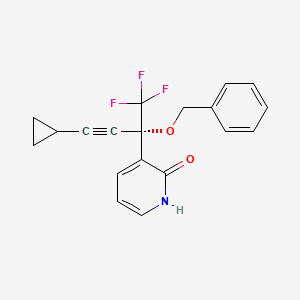
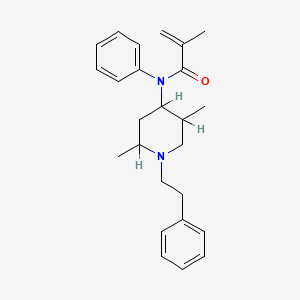
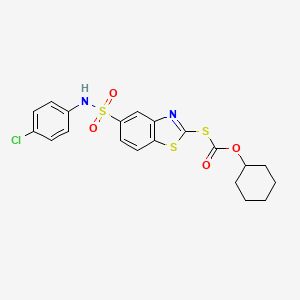

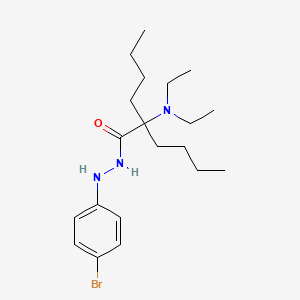
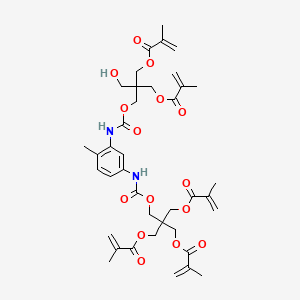

![(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12753754.png)
